Cas no 2137530-68-6 ([1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol)
![[1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol structure](https://ja.kuujia.com/scimg/cas/2137530-68-6x500.png)
[1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol 化学的及び物理的性質
名前と識別子
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- [1-amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol
- EN300-1159180
- 2137530-68-6
- [1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol
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- インチ: 1S/C11H23NOS/c1-8(2)14-10-6-11(12,7-13)5-4-9(10)3/h8-10,13H,4-7,12H2,1-3H3
- InChIKey: FYVCXLUYENDTFW-UHFFFAOYSA-N
- ほほえんだ: S(C(C)C)C1CC(CO)(CCC1C)N
計算された属性
- せいみつぶんしりょう: 217.15003553g/mol
- どういたいしつりょう: 217.15003553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
[1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159180-0.05g |
[1-amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol |
2137530-68-6 | 0.05g |
$744.0 | 2023-06-08 | ||
Enamine | EN300-1159180-0.25g |
[1-amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol |
2137530-68-6 | 0.25g |
$814.0 | 2023-06-08 | ||
Enamine | EN300-1159180-0.5g |
[1-amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol |
2137530-68-6 | 0.5g |
$849.0 | 2023-06-08 | ||
Enamine | EN300-1159180-5.0g |
[1-amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol |
2137530-68-6 | 5g |
$2566.0 | 2023-06-08 | ||
Enamine | EN300-1159180-0.1g |
[1-amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol |
2137530-68-6 | 0.1g |
$779.0 | 2023-06-08 | ||
Enamine | EN300-1159180-2.5g |
[1-amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol |
2137530-68-6 | 2.5g |
$1735.0 | 2023-06-08 | ||
Enamine | EN300-1159180-1.0g |
[1-amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol |
2137530-68-6 | 1g |
$884.0 | 2023-06-08 | ||
Enamine | EN300-1159180-10.0g |
[1-amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol |
2137530-68-6 | 10g |
$3807.0 | 2023-06-08 |
[1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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3. Book reviews
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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7. Book reviews
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
[1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanolに関する追加情報
[1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol: A Comprehensive Overview
[1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol, also known by its CAS registry number 2137530-68-6, is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial fields. This compound is characterized by its cyclohexane ring, which is substituted with an amino group, a methyl group, and a propan-2-ylsulfanyl group, along with a methanol moiety. Its structure makes it a versatile molecule with potential applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of [1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol involves multi-step organic reactions, including nucleophilic substitutions, reductions, and oxidations. Recent advancements in catalytic asymmetric synthesis have enabled the production of this compound with high enantiomeric excess, which is crucial for its use in chiral environments. Researchers have also explored green chemistry approaches to minimize the environmental impact of its manufacturing process.
In terms of applications, this compound has shown promise in the pharmaceutical industry as a potential lead molecule for drug development. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. For instance, studies have demonstrated its ability to modulate the activity of certain kinases, making it a candidate for anti-cancer therapies. Additionally, its sulfur-containing group contributes to its antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
The agrochemical sector has also taken interest in [1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol due to its potential as a plant growth regulator or as an ingredient in pesticides. Recent research has focused on understanding its bioavailability and efficacy in different agricultural settings. Field trials have shown that it can enhance crop yield under stress conditions such as drought or pest infestation.
In materials science, this compound has been investigated for its role in polymer synthesis and as a stabilizer in advanced materials. Its ability to form stable complexes with metal ions makes it a valuable additive in coatings and adhesives. Furthermore, its amphiphilic nature allows it to act as an emulsifier or surfactant in various industrial formulations.
From an environmental standpoint, the biodegradability of [1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol has been studied extensively. Results indicate that it undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in the environment. This property is particularly important for its use in products that may come into contact with water systems or soil.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the amino and sulfur-containing groups play a significant role in determining its chemical reactivity and biological activity. These findings have guided the design of more efficient synthetic routes and optimized formulations.
In conclusion, [1-Amino-4-methyl-3-(propan-2-ylsulfanyl)cyclohexyl]methanol (CAS No: 2137530686) is a multifaceted compound with diverse applications across various industries. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a valuable asset in modern chemistry. As research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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